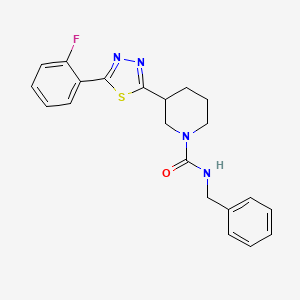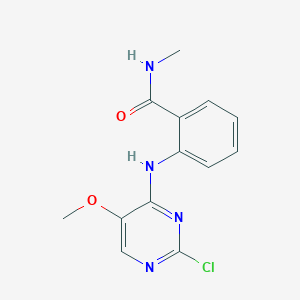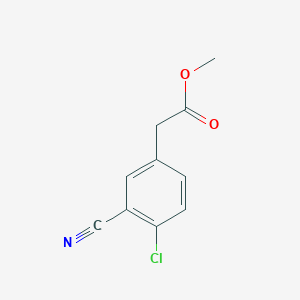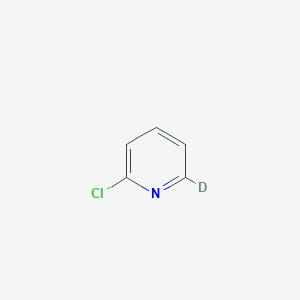![molecular formula C15H20O2 B14119113 (5E)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol](/img/structure/B14119113.png)
(5E)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-6-methyl-2-oxabicyclo[940]pentadeca-1(11),5,12,14-tetraen-13-ol is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may involve Diels-Alder reactions, followed by oxidation and reduction steps to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production process. Additionally, purification methods like chromatography and crystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Functional groups in the compound can be substituted with other groups, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5E)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity. Studies focus on optimizing these properties for potential clinical use.
Industry
In industry, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the development of innovative products with enhanced performance.
Wirkmechanismus
The mechanism of action of (5E)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. Pathways involved in these interactions may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (5E)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol include other bicyclic compounds with oxygen-containing rings and multiple double bonds. Examples include:
- 2-thia-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
- 1-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-chloroethan-1-one
Uniqueness
What sets this compound apart is its specific arrangement of double bonds and the presence of a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H20O2 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(5E)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol |
InChI |
InChI=1S/C15H20O2/c1-12-5-2-3-7-13-11-14(16)8-9-15(13)17-10-4-6-12/h6,8-9,11,16H,2-5,7,10H2,1H3/b12-6+ |
InChI-Schlüssel |
MJXWHMAUKWTBPQ-WUXMJOGZSA-N |
Isomerische SMILES |
C/C/1=C\CCOC2=C(CCCC1)C=C(C=C2)O |
Kanonische SMILES |
CC1=CCCOC2=C(CCCC1)C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B14119039.png)

![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14119053.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119056.png)
![Tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate](/img/structure/B14119059.png)
![tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B14119063.png)
![9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B14119066.png)




![6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14119108.png)

